4-(2-Hydroxy-ethylamino)-6-methoxy-quinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Hydroxy-ethylamino)-6-methoxy-quinoline-3-carboxylic acid is a complex organic compound with a quinoline core structure. This compound is of significant interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of functional groups such as hydroxy, amino, and methoxy groups contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxy-ethylamino)-6-methoxy-quinoline-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the hydroxy-ethylamino and methoxy groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities. The use of high-purity starting materials and stringent quality control measures are essential to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxy-ethylamino)-6-methoxy-quinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield quinoline ketones, while reduction can produce quinoline amines.
Scientific Research Applications
4-(2-Hydroxy-ethylamino)-6-methoxy-quinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its bioactive properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxy-ethylamino)-6-methoxy-quinoline-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxy-ethylamino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also interfere with cellular pathways, such as signal transduction and gene expression, contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
Quinoline-3-carboxylic acid: Lacks the hydroxy-ethylamino and methoxy groups, resulting in different chemical properties and reactivity.
6-Methoxy-quinoline: Contains the methoxy group but lacks the carboxylic acid and hydroxy-ethylamino groups.
4-Amino-quinoline: Contains an amino group but lacks the hydroxy-ethyl and methoxy groups.
Uniqueness
4-(2-Hydroxy-ethylamino)-6-methoxy-quinoline-3-carboxylic acid is unique due to the combination of functional groups present in its structure. This combination allows for a diverse range of chemical reactions and interactions with biological molecules, making it a versatile compound for various scientific applications.
Properties
IUPAC Name |
4-(2-hydroxyethylamino)-6-methoxyquinoline-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-19-8-2-3-11-9(6-8)12(14-4-5-16)10(7-15-11)13(17)18/h2-3,6-7,16H,4-5H2,1H3,(H,14,15)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDAQTARZLQANW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)C(=O)O)NCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.